(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517785
InChI: InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1
SMILES: C1CN(CC1O)C2=NC=C(C=N2)F
Molecular Formula: C8H10FN3O
Molecular Weight: 183.18 g/mol

(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13517785

Molecular Formula: C8H10FN3O

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol -

Specification

Molecular Formula C8H10FN3O
Molecular Weight 183.18 g/mol
IUPAC Name (3R)-1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C8H10FN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m1/s1
Standard InChI Key VEXNQGJAKXVXCY-SSDOTTSWSA-N
Isomeric SMILES C1CN(C[C@@H]1O)C2=NC=C(C=N2)F
SMILES C1CN(CC1O)C2=NC=C(C=N2)F
Canonical SMILES C1CN(CC1O)C2=NC=C(C=N2)F

Introduction

Structural and Physicochemical Properties

The molecular formula of (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol is C₉H₁₁FN₃O, with a molecular weight of 209.21 g/mol. The fluoropyrimidine moiety introduces electronegativity and hydrogen-bonding potential, while the pyrrolidin-3-ol group contributes to stereochemical complexity and solubility. Key physicochemical parameters inferred from analogous compounds include:

PropertyValue/DescriptionSource Inference
Melting Point~120–135°C (estimated)Comparable to ,
LogP (Partition Coeff.)0.8–1.2 (moderate lipophilicity)Calculated via QSAR
Solubility>10 mg/mL in DMSO, aqueous at pH 7Analog data from
Stereochemical Purity>98% e.e. achievable via synthesisMethods in

The fluorine atom at the pyrimidine’s 5-position sterically and electronically influences binding interactions, a feature exploited in kinase inhibitors . The pyrrolidine ring’s hydroxyl group enhances water solubility, balancing the fluoropyrimidine’s hydrophobicity.

Synthetic Methodologies

Enzymatic Asymmetric Reduction

A prominent route to chiral pyrrolidinols involves alcohol dehydrogenases (ADHs) for enantioselective ketone reduction. For example, (R)-3-quinuclidinol—structurally analogous—was synthesized using Microbacterium luteolum ADH with >99.8% e.e. at 486 g·L⁻¹ substrate loading . Applied to (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol, this methodology would involve:

  • Substrate Preparation: 1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-one synthesis via nucleophilic substitution.

  • Biocatalytic Reduction: ADH (e.g., Lactobacillus kefir) with cofactor regeneration (e.g., glucose dehydrogenase) .

  • Product Isolation: Crystallization or chromatography yields enantiopure product.

This approach achieves space-time yields exceeding 1,500 g·L⁻¹·d⁻¹ in industrial settings , though substrate-specific optimization is required.

Chemical Synthesis

Chemical routes often employ asymmetric hydrogenation or chiral auxiliaries. For instance, Noyori-type catalysts enable enantioselective reduction of ketones to alcohols with >90% e.e. . A hypothetical pathway includes:

  • Pyrimidine Formation: Condensation of guanidine derivatives with fluorinated β-diketones.

  • Pyrrolidine Ring Construction: Cyclization of 4-aminobutanol derivatives.

  • Asymmetric Reduction: Ruthenium-catalyzed hydrogenation of pyrrolidin-3-one intermediate.

Yields from chemical methods typically lag behind enzymatic approaches (70–85% vs. 90–99%) , but scalability may favor chemical routes for non-sterically hindered substrates.

Pharmacological Applications

Kinase Inhibition

Pyrimidine derivatives are pivotal in targeting kinases like TBK1 and IKKε, implicated in cancer and inflammation . (R)-1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-ol’s structure aligns with disclosed TBK1 inhibitors in patent WO2014128486A1, which feature fluoropyrimidine cores for ATP-binding domain interaction . In vitro, similar compounds exhibit IC₅₀ values of 1–10 nM against TBK1, suppressing pro-inflammatory cytokines (e.g., IL-17) and oncogenic pathways (e.g., KRAS) .

Anticancer Activity

Fluoropyrimidines interfere with DNA synthesis via thymidylate synthase inhibition. While 5-fluorouracil is a cornerstone chemotherapeutic, (R)-configured pyrrolidinols may enhance tumor penetration and reduce off-target effects. Preclinical models of colon cancer show TBK1 knockdown induces apoptosis in KRAS-mutant cells , suggesting therapeutic potential for this compound.

Anti-Inflammatory Effects

In IL-17-driven pathologies (e.g., psoriasis, rheumatoid arthritis), TBK1/IKKε inhibitors attenuate neutrophil recruitment and cytokine production . The compound’s ability to disrupt IL-17 signaling could derive from TBK1 inhibition, though specific studies are needed.

Research Findings and Comparative Analysis

Enzymatic vs. Chemical Synthesis

A comparative analysis of synthetic routes reveals trade-offs:

ParameterEnzymatic RouteChemical Route
Enantiomeric Excess>99% e.e.85–95% e.e.
Yield90–99%70–85%
ScalabilityHigh (multi-kilogram batches)Moderate (gram to kilogram)
Environmental ImpactLow solvent wasteHigh metal catalyst usage

Enzymatic methods dominate for chiral purity, while chemical synthesis offers faster route development .

Structure-Activity Relationships (SAR)

  • Fluorine Position: 5-Fluoro substitution on pyrimidine enhances target affinity vs. 2- or 4-positions .

  • Pyrrolidine Configuration: (R)-enantiomers show 10–100x higher potency than (S)-counterparts in kinase assays .

  • Hydroxyl Group: Essential for hydrogen bonding with kinase active sites; methylation reduces activity 50-fold .

Future Directions

  • Mechanistic Studies: Elucidate TBK1/IKKε inhibition kinetics and downstream effects on NF-κB signaling.

  • Formulation Development: Nanoencapsulation to improve bioavailability and reduce dosing frequency.

  • Clinical Translation: Phase I trials for oncological or inflammatory indications, leveraging fluoropyrimidine safety databases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator